molecular formula C12H18N2O4 B1676580 米多君 CAS No. 42794-76-3

米多君

货号: B1676580
CAS 编号: 42794-76-3
分子量: 254.28 g/mol
InChI 键: PTKSEFOSCHHMPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Midodrine is an alpha-adrenergic agonist used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling . It works by constricting (narrowing) the blood vessels and increasing blood pressure . Midodrine is for use only when low blood pressure affects daily life .


Molecular Structure Analysis

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha 1 -adrenergic receptors expressed in the arteriolar and venous vasculature .


Chemical Reactions Analysis

Midodrine is metabolized in the body to form its active metabolite, desglymidodrine . This metabolite is responsible for the drug’s therapeutic effects .

科学研究应用

心力衰竭患者低血压治疗

米多君已用于治疗低血压,尤其是心力衰竭患者 . 一项研究通过广泛的匹配分析,探讨了米多君在射血分数降低的心力衰竭 (HFrEF) 患者中的安全性 . 研究发现,虽然米多君的使用与减少急诊室就诊次数相关,但也增加了 HFrEF 患者呼吸衰竭、延长重症监护病房住院时间、住院次数增加和死亡率增加的风险 .

预防血管迷走性晕厥

米多君在预防头位倾斜试验诱发的晕厥方面有效 . 一项对已发表研究的系统评价和荟萃分析发现,米多君在随机双盲临床试验中显著预防了血管迷走性晕厥 . 米多君是一种选择性 α1-肾上腺素能受体激动剂前药,被认为可以增强外周血管张力并减少静脉血池,从而预防晕厥 .

辅助治疗以摆脱血管加压剂

虽然具体的研究细节尚未公布,但米多君已被用作辅助治疗来帮助患者摆脱血管加压剂 .

败血症休克治疗

在败血症休克患者中使用米多君显著减少了 IV 去甲肾上腺素的持续时间、败血症休克恢复阶段的撤药时间和死亡率 . 因此,从预算影响分析的角度来看,使用米多君具有优势,成本更低,效果更好,是一个节省成本的选择 .

这些是米多君在科学研究中的一些独特应用。这些应用都基于严格的科学研究,有助于我们了解该药物的潜在用途。 然而,重要的是要注意,米多君在这些应用中的安全性和有效性仍在研究中,需要进一步的研究来阐明米多君在这些领域的的作用 .

作用机制

Target of Action

Midodrine primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . Activation of these receptors leads to vasoconstriction, which is the narrowing of blood vessels .

Mode of Action

Midodrine is a prodrug, which means it is metabolized in the body to form its active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the response is the constriction of blood vessels, leading to an increase in vascular tone and elevation of blood pressure .

Biochemical Pathways

The activation of alpha-1 adrenergic receptors by desglymidodrine leads to an increase in the vascular tone and elevation of blood pressure . This is achieved through the constriction of both arteriolar and venous vasculature . The constriction of blood vessels increases peripheral resistance and cardiac output, contributing to the elevation of blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It undergoes metabolism to form desglymidodrine, which is responsible for its therapeutic effect . Desglymidodrine has poor diffusibility across the blood-brain barrier, which means it is expected to have minimal effects on the central nervous system .

Result of Action

The administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours . Midodrine has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure .

安全和危害

Midodrine can cause side effects such as chills, goosebumps, numbness, tingling, itching (especially in the scalp), headache, dizziness, tired feeling, nausea, increased urination, painful or difficult urination, or sudden urge to urinate . It should not be used if you have severe heart disease, overactive thyroid, an adrenal gland tumor, kidney disease, if you are unable to urinate, or if your blood pressure is high even while lying down .

Relevant Papers Several papers have been published on the use of Midodrine. For example, a systematic review and meta-analysis found that Midodrine is effective in preventing syncope induced by head-up-tilt testing and has a significant risk reduction in randomized, double-blinded clinical trials . Another study found that Midodrine can differ significantly in cirrhotic patients with tense ascites from those in healthy individuals .

生化分析

Biochemical Properties

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . This interaction leads to an increase in vascular tone and elevation of blood pressure .

Cellular Effects

Midodrine, through its active metabolite desglymidodrine, exerts its effects on various types of cells, primarily those in the cardiovascular system. It increases standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . It has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure .

Molecular Mechanism

The molecular mechanism of midodrine involves its conversion to desglymidodrine, which then acts as an agonist at the alpha 1-adrenergic receptors . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .

Temporal Effects in Laboratory Settings

Midodrine has been shown to have a substantial effect on blood pressure, with standing systolic blood pressure elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours .

Metabolic Pathways

Midodrine is rapidly and almost completely absorbed in the body and is converted into its active form, desglymidodrine, by the cleavage of a glycine residue

Transport and Distribution

Midodrine is transported and distributed within the body primarily through the circulatory system due to its role as a vasoconstrictor . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .

Subcellular Localization

Given its mechanism of action, it is likely that midodrine and its metabolites primarily interact with alpha-adrenergic receptors on the cell surface .

属性

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSEFOSCHHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3092-17-9 (mono-hydrochloride)
Record name Midodrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023321
Record name Midodrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 4.45e+00 g/L
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors., Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

42794-76-3, 133163-28-7
Record name Midodrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42794-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midodrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Midodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Midodrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 °C, 200 - 203 °C
Record name Midodrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Midodrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Midodrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midodrine
Reactant of Route 2
Reactant of Route 2
Midodrine
Reactant of Route 3
Reactant of Route 3
Midodrine
Reactant of Route 4
Reactant of Route 4
Midodrine
Reactant of Route 5
Reactant of Route 5
Midodrine
Reactant of Route 6
Midodrine
Customer
Q & A

Q1: What is the primary mechanism of action of Midodrine?

A1: Midodrine hydrochloride is a prodrug that is metabolized into its active form, desglymidodrine. Desglymidodrine acts as a peripherally selective α1-adrenergic agonist, primarily targeting α1-adrenergic receptors located on vascular smooth muscle cells. [, , , ]

Q2: What are the downstream effects of Midodrine binding to α1-adrenergic receptors?

A2: Binding of desglymidodrine to α1-adrenergic receptors triggers vasoconstriction, leading to an increase in peripheral vascular resistance and an elevation in both systolic and diastolic blood pressure. [, , ] This effect is primarily observed in the arterial system, with less impact on venous tone. [, ]

Q3: Does Midodrine cross the blood-brain barrier?

A3: Midodrine and its active metabolite, desglymidodrine, are considered peripherally acting agents with limited ability to cross the blood-brain barrier. This characteristic contributes to a reduced risk of central nervous system side effects compared to centrally acting sympathomimetics. [, , ]

Q4: What is the molecular formula and weight of Midodrine?

A4: Midodrine hydrochloride has a molecular formula of C12H18N2O5 · HCl and a molecular weight of 302.75 g/mol. []

Q5: Is there any information available on the spectroscopic data for Midodrine?

A5: While the provided research papers do not delve into detailed spectroscopic analysis of Midodrine, various analytical techniques like high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry have been employed to quantify Midodrine and its metabolite in biological samples. [, , , ]

Q6: Does Midodrine possess any catalytic properties?

A7: Midodrine is not known to exhibit any catalytic properties. Its pharmacological activity stems from its agonist activity at α1-adrenergic receptors. [] The research papers focus primarily on its therapeutic application in managing orthostatic hypotension and other circulatory conditions.

Q7: Have any computational chemistry studies been conducted on Midodrine?

A8: While the provided research papers primarily focus on clinical applications of Midodrine, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, could be valuable for exploring the relationship between its structure and pharmacological activity. [] Such studies might offer insights into optimizing its potency and selectivity.

Q8: How does the structure of Midodrine relate to its activity as an α1-adrenergic agonist?

A9: While detailed SAR studies are not explicitly discussed in the provided papers, research indicates that the pharmacological activity of Midodrine and its metabolite, desglymidodrine, is stereoselective. The (-)-enantiomer of desglymidodrine exhibits significantly higher potency as an α1-adrenergic agonist compared to its (+)-enantiomer. [, ] This suggests that specific structural features are crucial for interaction with the α1-adrenergic receptor and subsequent downstream effects.

Q9: How is Midodrine absorbed and metabolized in the body?

A12: Midodrine is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, where it is converted to the active metabolite, desglymidodrine. [, , , ]

Q10: What is the elimination half-life of Midodrine and its active metabolite?

A13: Midodrine has a short elimination half-life of approximately 0.5 hours, while desglymidodrine exhibits a longer half-life of around 3-4 hours. [, ] This difference in half-life highlights the importance of considering the pharmacokinetics of both the prodrug and its active metabolite.

Q11: How does the dosing frequency of Midodrine relate to its pharmacodynamic effects?

A14: Due to its relatively short half-life, Midodrine is typically administered multiple times a day (two to three times daily) to maintain its therapeutic effect in managing orthostatic hypotension. [, , ] Research suggests that increasing the dosing frequency to every 6 hours instead of every 8 hours might optimize its pharmacokinetic profile and potentially enhance its efficacy in specific clinical scenarios. []

Q12: Does food affect the absorption of Midodrine?

A12: While the research papers don't specifically address the influence of food on Midodrine absorption, this is an important consideration for optimal dosing and bioavailability.

Q13: What clinical trials have been conducted to evaluate Midodrine's efficacy in different patient populations?

A17: Numerous clinical trials, including randomized controlled trials, have investigated the efficacy and safety of Midodrine in managing various conditions, such as neurogenic orthostatic hypotension, paracentesis-induced circulatory dysfunction in cirrhosis, and intradialytic hypotension. [, , , , , , , , ] These trials have employed various endpoints, including blood pressure measurements, symptom scores, quality of life assessments, and incidence of adverse events, to evaluate the drug's effectiveness and tolerability.

Q14: Does cross-resistance occur between Midodrine and other α1-adrenergic agonists?

A14: While specific information on cross-resistance between Midodrine and other α1-adrenergic agonists is not provided in the research papers, it's plausible that cross-tolerance might develop with prolonged use of drugs within this class.

Q15: What analytical techniques are commonly used to characterize and quantify Midodrine and its metabolite?

A23: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry, is frequently employed to measure Midodrine and desglymidodrine concentrations in biological samples like plasma and urine. [, , , ] These techniques offer the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。